6-O-phosphono-D-tagatose

説明

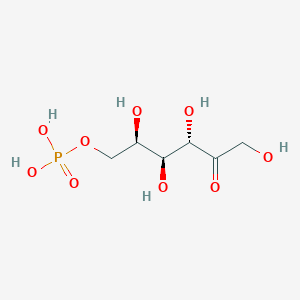

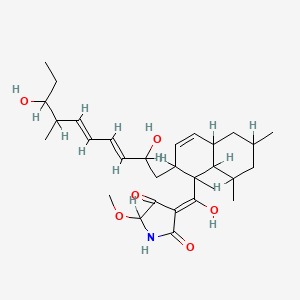

6-O-phosphono-D-tagatose, also known as TAGATOSE-6-PHOSPHATE, is a compound with the molecular formula C6H13O9P . It is a derivative of D-tagatose, a rare sugar with low calories .

Synthesis Analysis

D-tagatose is synthesized from sucrose through an in vitro multienzyme cascade route. This process involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase .

Molecular Structure Analysis

The molecular structure of 6-O-phosphono-D-tagatose consists of 6 carbon atoms, 13 hydrogen atoms, 9 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 260.136 Da .

科学的研究の応用

1. Agricultural Applications

6-O-phosphono-D-tagatose (or d-tagatose), a rare sugar, has shown potential in agricultural applications, specifically as a fungicidal agrochemical. Mochizuki et al. (2020) found that d-tagatose controls a wide range of plant diseases, particularly downy mildews. It appears to act directly on the pathogen rather than activating plant defenses. The sugar inhibits key steps in the metabolic pathways of fungi and oomycetes, hindering their development and reproductive structures necessary for disease propagation (Mochizuki et al., 2020).

2. Microbial Metabolism

D-tagatose is involved in the metabolism of lactose and D-galactose in bacteria like Staphylococcus aureus, as discovered by Bissett and Anderson (1980). Their study on D-tagatose-6-phosphate kinase highlighted its role in the phosphorylation of d-tagatose 6-phosphate and d-fructose 6-phosphate, crucial steps in the bacterial metabolic pathways (Bissett & Anderson, 1980).

3. Enzyme Characterization and Biosynthesis

Research on enzymes that interact with d-tagatose provides insights into biotechnological applications. For instance, Dai et al. (2020) characterized an enzyme involved in producing tagatose from maltodextrin, revealing its potential in rare sugar bioproduction (Dai et al., 2020). Additionally, Hall et al. (2002) studied the structure of tagatose-1,6-bisphosphate aldolase, providing insights into its potential modification for biotransformation chemistry (Hall et al., 2002).

4. Biocatalytic Synthesis

Schoenenberger et al. (2020) developed an efficient biocatalytic method for synthesizing d-tagatose 1,6-diphosphate, an important metabolite in galactose metabolism. This scalable method emphasizes the biotechnological potential of d-tagatose in synthesizing valuable compounds (Schoenenberger et al., 2020).

5. Novel Enzyme Discovery

The discovery of novel enzymes interacting with d-tagatose, like the tagatose kinase identified in Mycobacterium butyricum by Szumiło (1981), expands our understanding of microbial metabolism and opens up possibilities for bioengineering applications (Szumiło, 1981).

6. Health and Nutrition

Oh (2007) discussed the health benefits of d-tagatose, highlighting its potential as a low-calorie sweetener and its biotransformation using various biocatalysts. This research emphasizes d-tagatose's relevance in food, beverage, and pharmaceutical industries (Oh, 2007).

特性

IUPAC Name |

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314232 | |

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-phosphono-D-tagatose | |

CAS RN |

73544-42-0 | |

| Record name | D-Tagatose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)